REACTION_CXSMILES
|
C(O[N:9]1[CH2:14][CH2:13][N:12]([CH:15]2[CH:20]3[CH2:21][CH2:22][N:17]([CH2:18][CH2:19]3)[CH2:16]2)[CH2:11][CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[N:17]12[CH2:18][CH2:19][CH:20]([CH2:21][CH2:22]1)[CH:15]([N:12]1[CH2:11][CH2:10][NH:9][CH2:14][CH2:13]1)[CH2:16]2
|
Name
|
1-benzyloxy-4-(3-quinuclidinyl)piperazine
|
Quantity
|
728 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)ON1CCN(CC1)C1CN2CCC1CC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
73 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N12CC(C(CC1)CC2)N2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 423 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |